4-(p-Bromophenyl)-4'-chlorobenzophenone
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Overview
Description
4-(p-Bromophenyl)-4’-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a chlorine atom on the para position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bromophenyl)-4’-chlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting p-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of 4-(p-Bromophenyl)-4’-chlorobenzophenone.
Chemical Reactions Analysis
Types of Reactions
4-(p-Bromophenyl)-4’-chlorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or hydrocarbons.
Scientific Research Applications
4-(p-Bromophenyl)-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Bromophenyl)-4’-chlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the chlorine atom.
4-Chlorobenzophenone: Similar structure but lacks the bromine atom.
4-Bromobenzyl Alcohol: Contains a bromine atom but has a hydroxyl group instead of a ketone.
Uniqueness
4-(p-Bromophenyl)-4’-chlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone structure. This dual substitution imparts distinct chemical properties, making it a valuable compound for various applications. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with other molecules, setting it apart from its analogs.
Properties
CAS No. |
43007-16-5 |
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Molecular Formula |
C19H12BrClO |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
[4-(4-bromophenyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H12BrClO/c20-17-9-5-14(6-10-17)13-1-3-15(4-2-13)19(22)16-7-11-18(21)12-8-16/h1-12H |
InChI Key |
HUKGFXRPOYQFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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